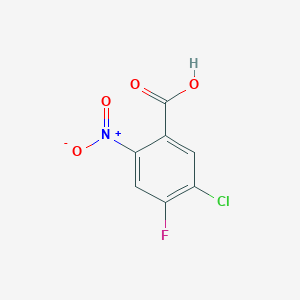

5-chloro-4-fluoro-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQPHIBSUVTKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741594 | |

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138762-97-7 | |

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

Regioselective Synthesis Strategies

The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid is typically achieved through a multistep reaction sequence. One plausible pathway begins with the nitration of a pre-existing substituted benzene (B151609) ring. For instance, starting with 3-chloro-4-fluorobenzoic acid, nitration can be performed using a mixture of nitric acid and sulfuric acid. However, this reaction can lead to a mixture of isomers, and optimizing the reaction conditions to favor the desired 2-nitro product is a key challenge.

A patented process describes the nitration of 2-chloro-4-fluorobenzoic acid, which results in a mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid. wipo.int This highlights the difficulty in controlling the regioselectivity of the nitration step.

Another approach involves the nitration of 2-chloro-4-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid. The directing effects of the chloro, fluoro, and methyl groups would need to be carefully managed to install the nitro group at the desired position.

A more elaborate synthetic route involves starting with 2-chloro-4-fluorotrichlorotoluene. This compound can be nitrated to form 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is then hydrolyzed to the desired this compound. google.com This method offers a potential advantage in regioselectivity, as the trichloromethyl group can influence the position of nitration. The subsequent hydrolysis step provides the final carboxylic acid functionality. google.com

Optimization of these multistep pathways often involves a systematic study of various parameters, as illustrated in the following hypothetical optimization table for a nitration reaction.

Table 1: Hypothetical Optimization of the Nitration of a Substituted Benzene

| Entry | Reagent System | Temperature (°C) | Time (h) | Yield of Desired Isomer (%) |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0 | 2 | 45 |

| 2 | HNO₃/H₂SO₄ | 25 | 2 | 55 |

| 3 | HNO₃/H₂SO₄ | 50 | 1 | 60 |

| 4 | Fuming HNO₃/H₂SO₄ | 0 | 1 | 70 |

| 5 | Fuming HNO₃/H₂SO₄ | 25 | 1 | 65 |

| 6 | KNO₃/H₂SO₄ | 25 | 4 | 50 |

Convergent and divergent synthesis strategies offer efficient ways to generate libraries of related compounds. In a divergent approach, a common intermediate is used to synthesize a variety of target molecules. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, an isomer of the target compound, has been utilized as a building block in the solid-phase synthesis of various heterocyclic scaffolds. acs.orgacs.orgnih.gov A similar divergent strategy could be envisioned for this compound, where the carboxylic acid group is modified to produce a range of amides, esters, or other derivatives.

A convergent synthesis, on the other hand, involves the coupling of two or more complex fragments. For the synthesis of this compound, a convergent approach might involve the coupling of a pre-functionalized aromatic ring containing the chloro and fluoro substituents with another fragment containing the nitro and carboxyl groups, although this is less common for this type of small molecule.

Catalytic Synthesis of this compound

Catalytic methods can offer milder reaction conditions, higher selectivity, and improved efficiency compared to traditional stoichiometric reagents.

While specific transition metal-catalyzed syntheses for this compound are not extensively reported, related transformations suggest potential applications. For instance, copper-catalyzed reactions are known to facilitate the synthesis of amides from carboxylic acids. rsc.org This could be applied to derivatize the carboxylic acid group of the target molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Although not directly applied to the synthesis of the core structure of this compound, these methods could be used in subsequent modifications of the molecule. For example, the chloro substituent could potentially undergo Suzuki or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively.

Organocatalysis and biocatalysis represent emerging frontiers in sustainable chemistry. While specific applications to the synthesis of this compound are not yet established, the principles of these fields offer promising future directions. For example, organocatalysts could potentially be developed to control the regioselectivity of the nitration reaction. Biocatalytic methods, using enzymes, could offer highly selective and environmentally friendly routes to introduce or modify functional groups on the aromatic ring.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered.

The use of hazardous reagents like fuming nitric acid and concentrated sulfuric acid is a significant drawback of traditional nitration methods. The development of alternative nitrating agents or the use of solid acid catalysts could mitigate these risks.

Solvent selection is another critical aspect of green chemistry. The use of greener solvents or even solvent-free reaction conditions can significantly reduce waste and environmental pollution. High-pressure chemistry, or barochemistry, is an emerging green technology that can accelerate reactions and influence selectivity, potentially offering a more sustainable synthetic route. rsc.org

Minimizing the number of synthetic steps and maximizing atom economy are also core principles of green chemistry. The development of a more convergent and efficient synthesis would be a significant step towards a greener process for producing this compound.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Solid acid catalyst with a milder nitrating agent |

| Oxidation | KMnO₄ | Catalytic oxidation with O₂ or H₂O₂ |

| Solvent | Chlorinated solvents | Supercritical CO₂, ionic liquids, or solvent-free |

| Purification | Column chromatography | Recrystallization or distillation |

Solvent-Free and Aqueous Medium Reactions

Traditional nitration reactions often employ harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, which generate significant amounts of acidic waste. Modern approaches aim to mitigate this environmental burden.

Aqueous Nitration: The use of water as a solvent is highly desirable from a green chemistry perspective. Research on the nitration of various aromatic compounds in aqueous nitric acid has been conducted. rsc.orgacs.orgfrontiersin.org These studies indicate that the reaction rates and regioselectivity are highly dependent on the substrate and the concentration of the nitric acid. rsc.org For a compound like this compound, achieving the desired nitration in a purely aqueous medium would be a significant advancement, though specific data for this reaction is not available. The challenge would lie in achieving sufficient reactivity of the deactivated aromatic ring while controlling the regioselectivity.

Solvent-Free Reactions: Another green approach is the use of solvent-free or solid-state reactions. The use of inorganic nitrates, such as bismuth nitrate (B79036) or potassium nitrate adsorbed on a solid support like silica (B1680970) gel, has been reported for the nitration of some aromatic compounds. researchgate.net These methods can offer advantages in terms of reduced solvent waste and potentially easier product isolation. However, the applicability of such methods to the complex substrate of 4-chloro-2-fluorobenzoic acid to produce the desired isomer has not been specifically demonstrated.

Atom Economy and Waste Minimization Strategies

The concepts of atom economy and the Environmental Factor (E-factor) are central to assessing the greenness of a chemical process. chembam.comchembam.comrsc.orglibretexts.org

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org In traditional nitration using a mixture of nitric and sulfuric acids, the sulfuric acid acts as a catalyst and dehydrating agent and is not incorporated into the product, leading to a lower atom economy. Catalytic nitration methods, which are being explored for various aromatic compounds, could significantly improve the atom economy. rsc.org

Waste Minimization and E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. The pharmaceutical and fine chemical industries often have high E-factors due to multi-step syntheses and stringent purity requirements. chembam.comchembam.com For the synthesis of this compound, waste streams would primarily consist of spent acids and potentially undesired isomers. The separation of isomers, which is often a challenge in the nitration of substituted aromatics, can contribute significantly to waste generation. google.com Strategies to minimize waste include recycling of spent acids and developing highly selective reactions that reduce the formation of byproducts.

Industrial Scale-Up Considerations and Process Chemistry

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, where process safety, efficiency, and cost-effectiveness are paramount.

For the nitration of aromatic compounds, which is a highly exothermic reaction, heat management is a critical safety concern, especially on a large scale. vapourtec.com Continuous flow reactors are increasingly being adopted for such hazardous reactions as they offer superior heat and mass transfer, leading to better temperature control and improved safety. vapourtec.comresearchgate.net This technology could, in principle, be applied to the synthesis of this compound to ensure a safer and more consistent production process.

Process optimization is another key aspect of industrial scale-up. This involves fine-tuning reaction parameters such as temperature, reaction time, and reactant ratios to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of a specific isomer like this compound, a deep understanding of the reaction kinetics and the influence of process parameters on regioselectivity would be crucial for developing a robust and economically viable industrial process. researchgate.netresearchgate.net However, without specific research findings, any discussion on the industrial scale-up of this particular compound remains speculative.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoic Acid Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The benzene (B151609) ring of 5-chloro-4-fluoro-2-nitrobenzoic acid is substituted with three strongly deactivating groups: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the halogens (-F, -Cl). All of these groups withdraw electron density from the ring, making it significantly less reactive towards electrophiles than benzene itself.

The directing effects of these substituents are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Carboxylic acid group (-COOH): Deactivating and a meta-director.

Fluoro (-F) and Chloro (-Cl) groups: Deactivating yet ortho, para-directors.

In this compound, the only available position for substitution is at C6. The directing effects of the existing substituents on this position are conflicting, further complicating predictions of reactivity. The strong deactivation of the ring means that harsh reaction conditions would be required for any electrophilic substitution to occur, likely resulting in low yields.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloarenes bearing strongly electron-withdrawing groups. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. doubtnut.com The nitro group at the C2 position strongly activates the ring towards nucleophilic attack.

The molecule has two potential leaving groups for SNAr reactions: the fluorine atom at C4 and the chlorine atom at C5. The rate of SNAr reactions with halogens typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. doubtnut.commdpi.com

In this compound, the fluorine atom is located para to the electron-withdrawing nitro group, while the chlorine atom is meta. The activating effect of a nitro group is most pronounced at the ortho and para positions. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the highly activated fluorine atom at the C4 position. Reactions with various nucleophiles such as amines, alkoxides, or thiolates are expected to yield the corresponding 5-chloro-4-(substituted)-2-nitrobenzoic acid derivatives. For instance, reaction with an amine would produce a 4-amino derivative, a structure found in various biologically active molecules.

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced by a nucleophile, although this is less common and typically requires more forcing conditions. researchgate.netnih.gov The displacement of the nitro group in this specific compound would be significantly less favorable than the displacement of the fluorine atom at the activated C4 position.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. wikipedia.org

Esterification: this compound can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. wikipedia.org

Amidation: The direct reaction of a carboxylic acid with an amine is often inefficient as it results in an acid-base reaction. wikipedia.org Therefore, amides are typically prepared by activating the carboxylic acid first. This can be achieved by converting it to an acyl chloride or by using coupling reagents. Recent methods have explored the use of isothiocyanates in copper-catalyzed reactions to form amides from carboxylic acids and amines. rsc.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminium hydride (LiAlH₄). wikipedia.org It is important to note that the nitro group is also susceptible to reduction. Selective reduction of the carboxylic acid in the presence of a nitro group is challenging and may require protection of the nitro group or the use of specific chemoselective reducing agents like the Vilsmaier reagent. wikipedia.org Conversely, the nitro group can be selectively reduced to an amine using reagents like iron or zinc in acidic conditions, leaving the carboxylic acid intact. youtube.com

Interactive Data Table: Reactivity Summary

| Reaction Type | Reagents/Conditions | Expected Major Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) | 5-chloro-4-(substituted)-2-nitrobenzoic acid |

| Esterification | R-OH, H⁺ catalyst or 1. SOCl₂ 2. R-OH | 5-chloro-4-fluoro-2-nitrobenzoyl ester |

| Amidation | 1. SOCl₂ 2. R₂NH or Coupling Agents, R₂NH | 5-chloro-4-fluoro-2-nitrobenzamide |

| Carboxylic Acid Reduction | LiAlH₄ | (5-chloro-4-fluoro-2-nitrophenyl)methanol |

| Nitro Group Reduction | Fe/HCl or Zn/HCl | 2-amino-5-chloro-4-fluorobenzoic acid |

Decarboxylation, the removal of the carboxyl group as CO₂, is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho position to stabilize the resulting carbanion intermediate. In this compound, the nitro group is ortho to the carboxylic acid. This arrangement significantly facilitates decarboxylation upon heating, as the negative charge that develops on the ring carbon after the loss of CO₂ is stabilized by the powerful inductive and resonance effects of the adjacent nitro group. The expected product would be 4-chloro-5-fluoro-1-nitrobenzene. Specialized decarboxylation reactions like the Hunsdiecker reaction could also be employed. wikipedia.org

Reductive Transformations of the Nitro Group to Amine, Hydrazine (B178648), or Hydroxylamine (B1172632)

The nitro functional group is a versatile moiety that can be reduced to several other nitrogen-containing functional groups, including amines, hydroxylamines, and hydrazines. While detailed experimental studies specifically on this compound are limited in publicly accessible literature, its reactivity can be predicted based on the well-established principles of nitroarene chemistry. wikipedia.orgsci-hub.st

The reduction of the nitro group in aromatic compounds is a pivotal reaction in organic synthesis. sci-hub.st For this compound, this transformation would yield 2-amino-5-chloro-4-fluorobenzoic acid, a valuable intermediate in various synthetic pathways. The primary methods for this reduction include:

Catalytic Hydrogenation: This is a widely employed and efficient method for reducing nitro groups. The reaction typically involves hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though for substrates containing halogens, Raney nickel may be preferred to minimize the risk of dehalogenation. commonorganicchemistry.com

Metal-Based Reductions: The use of metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media offers a mild and chemoselective alternative for nitro group reduction. commonorganicchemistry.com These methods are often compatible with a wide range of other functional groups.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they tend to be less selective and can lead to the formation of azo compounds from aromatic nitro compounds. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not effective on its own but can reduce nitroarenes in the presence of a catalyst system, such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.com

The selection of an appropriate reducing agent is critical to ensure the selective reduction of the nitro group while preserving the chloro and fluoro substituents on the aromatic ring.

Interactive Data Table: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Typical Conditions | Key Characteristics | Citation |

|---|---|---|---|

| H₂ / Pd/C | Room temperature and pressure | Highly efficient, but may cause dehalogenation. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Room temperature and pressure | Often preferred for halogenated substrates to avoid dehalogenation. | commonorganicchemistry.com |

| Fe / Acid (e.g., Acetic Acid) | Refluxing conditions | A mild method that is often chemoselective. | commonorganicchemistry.com |

| Zn / Acid (e.g., Acetic Acid) | Varies with substrate | A mild reducing system. | commonorganicchemistry.com |

| SnCl₂ | Varies with substrate | A mild reagent that can be used in the presence of other reducible groups. | commonorganicchemistry.com |

The partial reduction of the nitro group to a hydroxylamine can also be accomplished. This transformation typically requires specific reagents and carefully controlled reaction conditions. For aromatic nitro compounds, reagents such as zinc metal in an aqueous solution of ammonium (B1175870) chloride have been successfully used. wikipedia.org

The formation of hydrazine derivatives from nitroarenes is less common but can be achieved. Treatment of a nitroarene with an excess of zinc metal can lead to the formation of an N,N'-diarylhydrazine. wikipedia.org

Oxidative Reactions of this compound

The aromatic ring of this compound is significantly deactivated towards oxidative reactions. This is due to the presence of multiple electron-withdrawing substituents: the nitro group (-NO₂), the chloro group (-Cl), the fluoro group (-F), and the carboxylic acid group (-COOH). These groups decrease the electron density of the benzene ring, making it less susceptible to attack by oxidizing agents.

Consequently, oxidative reactions on the aromatic core of this molecule are challenging and generally require harsh conditions. Such conditions would likely lead to decomposition of the starting material rather than a controlled oxidation. The primary functional groups that could potentially undergo reaction are the nitro and carboxylic acid groups. However, the nitro group is more prone to reduction, and the carboxylic acid group typically undergoes reactions such as esterification or amide formation rather than oxidation.

A patent related to the synthesis of the isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, mentions the use of an oxidizing agent, hydrogen peroxide. However, in this context, the oxidation step is for the conversion of a dichloromethyl group to a carboxylic acid, not for the oxidation of the aromatic ring itself. google.com A thorough review of the available literature did not yield any specific examples of oxidative reactions involving the this compound molecule.

Studies on Reaction Kinetics and Thermodynamics

Comprehensive studies on the reaction kinetics and thermodynamics of this compound are not extensively reported in the scientific literature. This type of data is essential for a deeper understanding of the compound's reactivity, optimizing reaction conditions for its transformations, and for the safe implementation of these processes on an industrial scale.

Kinetic studies would provide valuable information on reaction rates, the influence of reactant concentrations, temperature, and catalysts on the speed of reaction, and would help in elucidating reaction mechanisms. Thermodynamic data, such as the enthalpy and entropy of reaction, would indicate the feasibility and extent of a chemical transformation under equilibrium conditions.

While some physical properties have been documented for the isomeric compound 2-chloro-4-fluoro-5-nitrobenzoic acid, including its melting point of 146-150°C and a boiling point of 364.2°C, specific thermodynamic parameters like the enthalpy of formation have not been found in the reviewed literature. innospk.com Similarly, no kinetic data for reactions involving this compound has been identified. This suggests a gap in the current body of knowledge and an opportunity for future research to fully characterize the chemical behavior of this compound.

Synthesis and Reactivity of Derivatives and Analogues of 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

Functionalization at Halogen and Nitro Positions

The aromatic ring of 5-chloro-4-fluoro-2-nitrobenzoic acid possesses three key sites for functionalization beyond the carboxylic acid: the C-F bond, the C-Cl bond, and the nitro group. The reactivity at these positions is governed by the strong deactivating and directing effects of the substituents. The nitro group at C-2 and the fluorine at C-4 create a strong electron deficiency at the C-4 position, making it susceptible to nucleophilic attack.

One of the primary reactions for such electron-deficient halogenated aromatics is nucleophilic aromatic substitution (SNA_r_). libretexts.org In this molecule, the fluorine atom at C-4 is positioned para to the powerful electron-withdrawing nitro group at C-2. This ortho/para relationship strongly activates the C-F bond toward substitution by nucleophiles, as the intermediate Meisenheimer complex is effectively stabilized by resonance involving the nitro group. libretexts.orgyoutube.com Conversely, the chlorine atom at C-5 is meta to the nitro group, receiving significantly less activation for SNA_r_. Therefore, nucleophilic attack is overwhelmingly favored at the C-4 position, leading to the displacement of the fluoride (B91410) ion.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For substrates like this compound, the reaction would primarily occur at one of the carbon-halogen bonds. While specific studies detailing cross-coupling reactions on this exact molecule are not prominent in the surveyed literature, predictions can be made based on the relative reactivity of C-Cl and C-F bonds.

In palladium-catalyzed cycles, the oxidative addition step is crucial. The bond strength of C-Cl is lower than that of C-F, making the C-Cl bond significantly more susceptible to oxidative addition by a low-valent palladium complex. Therefore, cross-coupling reactions are expected to selectively occur at the C-5 position, leaving the C-F bond intact.

Suzuki-Miyaura Coupling : This reaction would involve coupling with a boronic acid or ester. It is predicted to form a C-C bond at the C-5 position. The general reaction is tolerant of many functional groups, though the presence of the free carboxylic acid might require protection or the use of specific base/solvent systems to avoid side reactions. libretexts.org

Heck Coupling : The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org For this compound, this would likely result in the formation of a 5-alkenyl-4-fluoro-2-nitrobenzoic acid derivative, again leveraging the greater reactivity of the C-Cl bond. mdpi.com

Stille and Sonogashira Couplings : Similar selectivity for the C-Cl bond would be expected in Stille (using organostannanes) and Sonogashira (using terminal alkynes) couplings, yielding 5-aryl/vinyl- and 5-alkynyl- derivatives, respectively.

While C-F bond activation is possible, it typically requires more forcing conditions or specialized nickel or palladium catalyst systems with specific ligands designed for cleaving the stronger C-F bond. nih.gov

Table 1: Predicted Site Selectivity in Cross-Coupling Reactions

| Reaction Type | Reagent | Predicted Primary Reaction Site | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-Cl (Position 5) | 5-Aryl-4-fluoro-2-nitrobenzoic acid |

| Heck | Alkene | C-Cl (Position 5) | 5-Alkenyl-4-fluoro-2-nitrobenzoic acid |

| Sonogashira | Terminal Alkyne | C-Cl (Position 5) | 5-Alkynyl-4-fluoro-2-nitrobenzoic acid |

| Stille | R-Sn(Alkyl)₃ | C-Cl (Position 5) | 5-Aryl/vinyl-4-fluoro-2-nitrobenzoic acid |

Direct C-H functionalization offers an alternative route to forming new bonds by activating C-H bonds instead of C-X bonds. nih.gov The target molecule has two C-H bonds at positions C-3 and C-6. The directing group ability of the substituents on the ring is critical for determining the regioselectivity of such reactions. The carboxylic acid group is a well-known directing group for ortho-C-H functionalization under ruthenium or rhodium catalysis. researchgate.net This would favor functionalization at the C-3 and C-6 positions (ortho to the carboxyl group). However, the nitro group at C-2 provides significant steric hindrance at the C-3 position. Furthermore, the nitro group itself can act as a directing group in some palladium-catalyzed C-H activation reactions, typically directing functionalization at its ortho position. rsc.org Given that both ortho positions to the nitro group (C-1 and C-3) are already substituted, its directing influence might be complex. The highly electron-deficient nature of the ring could also make it a challenging substrate for typical C-H activation cycles that proceed via electrophilic pathways.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functional groups. These reactions are standard transformations and are expected to proceed well with this compound, provided that the reagents used are compatible with the nitro and halo substituents.

Esterification : The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.

Amide Formation : Amidation is readily achievable. The most common method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate, 5-chloro-4-fluoro-2-nitrobenzoyl chloride, can then react with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU is a standard procedure. rsc.org

Reduction : The carboxylic acid can be selectively reduced to the corresponding primary alcohol, (5-chloro-4-fluoro-2-nitrophenyl)methanol. This transformation requires strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). Care must be taken as these reagents can also reduce the nitro group. Using borane is often preferred for selectively reducing a carboxylic acid in the presence of a nitro group.

Decarboxylation : While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh thermal conditions or with specific catalysts, which would yield 1-chloro-2-fluoro-4-nitrobenzene.

Design and Synthesis of Chiral Derivatives and Enantioselective Approaches

The creation of chiral derivatives from the achiral this compound would necessitate the introduction of a stereocenter. There is a lack of specific literature detailing the synthesis of chiral derivatives from this particular starting material. However, several hypothetical strategies can be proposed based on standard asymmetric synthesis methods.

One of the most straightforward approaches is to react the carboxylic acid moiety with a chiral auxiliary. For instance, reacting 5-chloro-4-fluoro-2-nitrobenzoyl chloride with a chiral amine or alcohol would produce a diastereomeric mixture of amides or esters, or a single diastereomer if an enantiopure amine/alcohol is used. This introduces a chiral center, and the resulting diastereomers could potentially be separated by chromatography or crystallization.

Another potential avenue involves enantioselective transformations of the existing functional groups. For example, the development of a catalyst for the enantioselective reduction of the nitro group to a chiral nitroso or hydroxylamine (B1172632) intermediate could be explored. More advanced methods could involve enantioselective C-H functionalization at the C-3 or C-6 positions if a suitable chiral ligand and metal catalyst system were developed. These approaches remain speculative without direct experimental validation.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is a direct consequence of the electronic and steric interplay of its substituents.

Electronic Effects : The defining feature is the highly electron-deficient aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups through both resonance (-R) and inductive (-I) effects. The fluorine and chlorine atoms are also electron-withdrawing via the inductive effect (-I), though they are weak resonance donors (+R). The cumulative effect is a strongly electrophilic aromatic system, which enhances the acidity of the carboxylic acid proton and activates the ring for nucleophilic aromatic substitution. mdpi.com

Reactivity towards Nucleophiles : The nitro group at C-2 strongly activates the halogen at the para position (C-4 fluorine) for SNA_r_. The halogen at the meta position (C-5 chlorine) is not significantly activated by the nitro group. This creates a predictable regioselectivity where nucleophiles will preferentially replace the fluorine atom. The higher electronegativity of fluorine also makes the carbon to which it is attached more electrophilic, favoring the initial nucleophilic attack, and fluoride is an excellent leaving group in SNA_r_ reactions on highly electron-deficient rings. youtube.com

Reactivity in Cross-Coupling : In palladium-catalyzed cross-coupling, the reactivity order is typically C-I > C-Br > C-Cl >> C-F. Thus, the C-Cl bond at position 5 is the expected site of reaction, while the C-F bond at position 4 would remain unreactive under standard conditions. This differential reactivity allows for selective functionalization.

Steric Effects : The nitro group at C-2 and the carboxylic acid at C-1 are adjacent, creating a sterically crowded environment. This can hinder reactions at the neighboring C-3 and C-6 positions. For example, ortho-lithiation directed by the carboxylate might be disfavored at the C-6 position due to the bulk of the adjacent chlorine atom.

Applications of 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid As a Versatile Chemical Intermediate

Precursor in Advanced Organic Synthesis

The unique substitution pattern of 5-chloro-4-fluoro-2-nitrobenzoic acid and its isomers offers multiple reactive sites, enabling their use as foundational materials in the construction of more complex molecules.

Research has demonstrated the utility of the isomeric compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in the synthesis of a variety of condensed nitrogenous heterocyclic systems. acs.orgnih.gov This provides a strong indication of the potential synthetic pathways available for this compound. In one notable study, 4-chloro-2-fluoro-5-nitrobenzoic acid was employed as a starting material in heterocyclic oriented synthesis (HOS). acs.orgnih.gov This approach involves the immobilization of the acid on a solid support, such as a Rink resin, followed by a series of chemical modifications. These modifications can include the substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization reactions to form a range of heterocyclic scaffolds.

This methodology has been successfully used to prepare substituted heterocycles with 5- to 7-membered rings. acs.orgnih.gov The specific classes of heterocycles synthesized from 4-chloro-2-fluoro-5-nitrobenzoic acid include:

Benzimidazoles

Benzotriazoles

Quinoxalinones

Benzodiazepinediones

Succinimides

The development of such synthetic routes is of significant interest in medicinal chemistry, as these heterocyclic motifs are common in pharmacologically active compounds. nih.gov The ability to generate diverse libraries of these molecules facilitates the discovery of new drug candidates. nih.gov

While direct studies on the use of this compound in the synthesis of multifunctional organic molecules are not prevalent in the reviewed literature, the reactivity of its functional groups suggests a broad potential. The presence of both a carboxylic acid and a nitro group allows for orthogonal chemical modifications. For instance, the carboxylic acid can be converted to an amide, ester, or acid chloride, while the nitro group can be reduced to an amine, which can then undergo a wide array of reactions. The halogen substituents also provide sites for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not well-documented in current scientific literature. However, the properties of related compounds offer insights into its potential in these fields.

There is no specific information available regarding the use of this compound as a monomer for specialty polymers.

While there is no specific literature on the use of this compound as a ligand in coordination chemistry or for the synthesis of Metal-Organic Frameworks (MOFs), the broader class of fluorinated and carboxylated organic molecules is of significant interest in this area. nih.gov Fluorinated ligands can impart unique properties to MOFs, such as enhanced chemical stability and selective gas sorption capabilities. The carboxylic acid group is a common coordinating group for metal ions in the formation of MOFs. Therefore, it is plausible that this compound could serve as a ligand in the future design of novel MOFs with tailored properties.

Utilization in Supramolecular Chemistry and Self-Assembly

There is currently no available research detailing the use of this compound in the field of supramolecular chemistry and self-assembly.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid, offering unparalleled precision in mass determination. This capability is crucial for both confirming the elemental composition and for distinguishing the target molecule from its structural isomers.

Isomer Differentiation: The unequivocal identification of this compound from its isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid or 4-chloro-2-fluoro-5-nitrobenzoic acid, can be challenging due to their identical molecular formulas (C₇H₃ClFNO₄) and, consequently, the same nominal mass. researchgate.netresearchgate.net HRMS, by providing exact mass measurements to several decimal places (e.g., 218.9734634 Da for C₇H₃ClFNO₄), can help confirm the elemental composition. nih.gov However, differentiation between isomers typically relies on fragmentation patterns (tandem MS or MS/MS). The fragmentation pathways are influenced by the substitution pattern on the aromatic ring. For instance, the relative positions of the chloro, fluoro, nitro, and carboxylic acid groups will dictate the stability of fragment ions, leading to unique mass spectra for each isomer.

Impurity Profiling: HRMS is exceptionally effective for identifying and quantifying trace-level impurities in a sample of this compound. ijnrd.org Impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete nitration or halogenation), or degradation. ijnrd.org The high resolving power of HRMS allows for the separation of impurity signals from the main component's signal, even when their masses are very close. This is particularly useful for detecting dehalogenated impurities (where a chlorine or fluorine atom is replaced by hydrogen), which can be a common issue in the synthesis of halogenated pharmaceuticals. researchgate.net The ability to obtain the exact mass of an impurity allows for the confident determination of its elemental formula, which is the first step in its structural elucidation. ijnrd.orgresearchgate.net

Table 1: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ Adduct of 2-chloro-4-fluoro-5-nitrobenzoic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.98074 | 135.6 |

| [M+Na]⁺ | 241.96268 | 145.3 |

| [M+K]⁺ | 257.93662 | 138.1 |

| [M+NH₄]⁺ | 237.00728 | 153.6 |

| Data for the isomer 2-chloro-4-fluoro-5-nitrobenzoic acid, used here for illustrative purposes. Predicted using CCSbase. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework, the electronic environment of the fluorine atom, and the connectivity of the entire molecule.

1D NMR:

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The coupling between these two protons (a doublet of doublets) would provide information on their relative positions. For comparison, in the related compound m-nitrobenzoic acid, aromatic protons appear at chemical shifts of approximately 7.6, 8.4, and 7.3 ppm. chegg.comdocbrown.info

¹³C NMR: The carbon NMR spectrum would display seven signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts of the carbon atoms are highly sensitive to the attached substituents, allowing for the assignment of each carbon in the molecule.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that provides a single peak for the fluorine atom in this compound. The chemical shift of this peak is characteristic of its electronic environment. PubChem lists a ¹⁹F NMR spectrum for the isomer 2-chloro-4-fluoro-5-nitrobenzoic acid, demonstrating the application of this technique. nih.gov

2D NMR: To definitively assign all signals and confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, confirming the connectivity of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.

The structure of this compound features a nitro group and a carboxylic acid group ortho to each other. This substitution pattern can lead to significant steric hindrance, restricting the rotation around the C-C bond (connecting the carboxylic acid) and the C-N bond (connecting the nitro group). nih.gov

Dynamic NMR (DNMR) is a technique used to study the energetics of such conformational changes. unibas.ityoutube.com By recording NMR spectra at variable temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. youtube.com

By analyzing the line shape of the signals at different temperatures, the rate constants for the rotational process can be determined. From these, the activation energy (ΔG‡) for the hindered rotation can be calculated, providing quantitative insight into the conformational stability of the molecule. researchgate.net Studies on the closely related o-nitrobenzoic acid have shown that, due to steric clash, the carboxylic acid and nitro groups cannot both be coplanar with the benzene ring and must tilt out of the plane. researchgate.netnih.gov DNMR studies on this compound would similarly shed light on the preferred solid-state and solution-state conformations and the energy barriers to internal rotation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate information on bond lengths, bond angles, and the conformation of the molecule.

In a typical analysis, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of all atoms can be determined. For substituted nitrobenzoic acids, X-ray crystallography reveals how the substituents influence the molecular conformation and the intermolecular interactions that dictate the crystal packing. acs.orgresearchgate.net

A key feature in the crystal structures of many benzoic acid derivatives is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. nih.govoup.com X-ray analysis would confirm whether this compound forms such dimers. Furthermore, it would reveal the torsion angles between the plane of the benzene ring and the planes of the carboxylic acid and nitro groups, providing a quantitative measure of the steric hindrance between these ortho substituents. researchgate.netresearchgate.net This information is critical for understanding the solid-state properties of the compound and for computational modeling studies.

Table 2: Crystallographic Data for an Illustrative Substituted Benzoic Acid (Pyrrolidinium hydrogen bis(p-nitrobenzoate))

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.214(2) |

| b (Å) | 13.040(3) |

| c (Å) | 11.551(3) |

| α (°) | 99.19(2) |

| β (°) | 106.33(2) |

| γ (°) | 89.61(2) |

| V (ų) | 1022.4(5) |

| Data for a related compound used here for illustrative purposes. oup.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Functional Group Analysis: Both FTIR and Raman spectra exhibit bands corresponding to the vibrational modes of the molecule. These spectra can be used to confirm the presence of the key functional groups:

-COOH group: This group gives rise to several characteristic vibrations. A very broad O-H stretching band is typically observed in the FTIR spectrum from approximately 2500 to 3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band, typically in the range of 1680-1725 cm⁻¹. docbrown.infoquora.com

-NO₂ group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1335-1370 cm⁻¹). researchgate.net

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are seen in the 1400-1600 cm⁻¹ region.

C-Cl and C-F bonds: Vibrations involving these bonds appear in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Reaction Monitoring: FTIR and Raman spectroscopy can be used for real-time monitoring of the synthesis of this compound. By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of the reaction can be followed. For example, during the nitration step, the emergence of the characteristic -NO₂ group vibrations would indicate the formation of the product. These techniques are valuable for optimizing reaction conditions and ensuring reaction completion.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in a Substituted Benzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1725 |

| Nitro | Asymmetric N-O stretch | 1500 - 1570 |

| Nitro | Symmetric N-O stretch | 1335 - 1370 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Data based on general values for benzoic acid derivatives. docbrown.infoquora.comresearchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for analyzing the complex mixtures generated during its synthesis.

Purity Assessment:

HPLC: HPLC is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, can effectively separate the main compound from its impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Purity levels of >98% are often reported for commercial samples of related isomers.

GC: GC can also be used for purity analysis, although it may require derivatization of the carboxylic acid group (e.g., to its methyl ester) to increase its volatility and thermal stability. google.com A patent describing the synthesis of the isomer 2-chloro-4-fluoro-5-nitrobenzoic acid mentions the use of GC to analyze the final product after conversion to its methyl ester. google.com

Reaction Mixture Analysis: Both HPLC and GC are vital tools for monitoring the progress of a chemical reaction. Aliquots can be taken from the reaction mixture at different time points and analyzed to determine the ratio of starting materials, intermediates, products, and by-products. This information is crucial for understanding the reaction kinetics, optimizing reaction conditions (such as temperature, pressure, and catalyst loading), and maximizing the yield of the desired product. google.com

Theoretical and Computational Studies of 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No specific studies on the electronic structure or reactivity descriptors for 5-chloro-4-fluoro-2-nitrobenzoic acid were identified. Such studies for its isomers, like 2-chloro-4-nitrobenzoic acid, have been performed, involving analysis of molecular geometry and electronic properties through computational methods. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

There is no available literature on DFT studies investigating the reaction mechanisms and transition states specifically for this compound. Research on related compounds, such as derivatives of 2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, has utilized DFT for molecular docking and simulation. tandfonline.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics simulations for the conformational analysis and intermolecular interactions of this compound have not been published. In contrast, such simulations have been conducted for derivatives of its isomers to understand their stability and interactions with biological targets. tandfonline.comresearchgate.netnih.gov Studies on 2-chloro-4-nitrobenzoic acid have also explored its association in solution using these methods. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While commercial suppliers may provide basic spectroscopic data, detailed computational predictions and assignments for the NMR, IR, and UV-Vis spectra of this compound are not available in the literature. bldpharm.com Spectroscopic and computational studies have been carried out for the isomer 2-chloro-4-nitrobenzoic acid to understand its solution behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Predictions

No QSPR models specifically developed for or including this compound were found. Computational studies on related benzamide (B126) derivatives have predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a related field. tandfonline.comnih.gov

Emerging Research Frontiers and Future Perspectives for 5 Chloro 4 Fluoro 2 Nitrobenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 5-chloro-4-fluoro-2-nitrobenzoic acid into flow chemistry and automated synthesis platforms represents a significant leap forward in its production and utilization. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages such as enhanced safety, improved reaction control, and greater scalability.

Currently, specific research detailing the use of this compound in flow chemistry systems is not widely available in published literature. However, the principles of flow chemistry are highly applicable to reactions involving this compound, such as nitration, nucleophilic substitution, or reduction of the nitro group. The implementation of flow reactors could lead to higher yields and purity by precisely controlling reaction parameters like temperature, pressure, and residence time.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate research and development. These systems can rapidly screen various reaction conditions to optimize the synthesis of derivatives of this compound, thereby accelerating the discovery of new molecules with desired properties for applications in pharmaceuticals and materials science.

Potential Advantages of Flow Chemistry for this compound:

| Feature | Potential Benefit |

| Precise Temperature Control | Improved selectivity and reduced byproduct formation in exothermic reactions like nitration. |

| Enhanced Mixing | Increased reaction rates and yields. |

| Safety | Minimized risk when handling potentially energetic intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | High-throughput screening of reaction conditions and synthesis of compound libraries. |

Sustainable Synthesis and Circular Economy Implications

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. For this compound, this translates to developing more environmentally benign and resource-efficient synthetic routes. While specific studies on the sustainable synthesis of this compound are limited, the broader trends in green chemistry offer a clear roadmap.

From a circular economy perspective, the focus would be on the lifecycle of the compound. This includes designing processes where byproducts can be repurposed and developing methods for the recovery and reuse of catalysts and solvents. While the direct application of circular economy principles to a specific intermediate like this compound is a nascent concept, it represents a crucial area for future innovation.

Exploration of Novel Reactivities and Unprecedented Transformation Pathways

The unique electronic properties of this compound, arising from the interplay of its electron-withdrawing nitro and halogen groups and the carboxylic acid moiety, suggest a rich and largely unexplored reactive landscape. Current research has primarily focused on its role as a scaffold, but there is significant potential for discovering novel reactivities.

Future investigations may explore unprecedented transformation pathways, such as novel cyclization reactions to form complex heterocyclic systems, or the selective functionalization of the aromatic ring through advanced catalytic methods. The development of new synthetic methodologies could unlock access to a diverse range of derivatives that are currently inaccessible. For instance, the strategic activation of the C-Cl or C-F bonds could lead to novel cross-coupling reactions, expanding the synthetic utility of this building block.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, the use of advanced characterization techniques for in situ reaction monitoring is paramount. Techniques such as Process Analytical Technology (PAT) can provide real-time data on reaction kinetics, intermediate formation, and product purity.

Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to monitor the progress of a reaction without the need for sampling. This real-time analysis allows for precise control over reaction parameters, leading to improved efficiency, safety, and product quality. While specific applications of these techniques to the synthesis of this compound are not yet documented, their adoption is a logical next step in advancing its chemical manufacturing.

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The future of this compound is not confined to organic synthesis. Its unique properties make it a candidate for interdisciplinary research, particularly in materials science and medicinal chemistry. The presence of halogen and nitro functional groups can impart specific properties to larger molecules and materials.

In materials science, this compound could serve as a monomer or a precursor for the synthesis of advanced polymers with tailored thermal, electronic, or optical properties. For example, its incorporation into polyamides or polyimides could enhance their flame retardancy or modify their dielectric properties.

In medicinal chemistry, while it is already used as an intermediate, a deeper understanding of its structure-activity relationship could lead to the design of new therapeutic agents. Its derivatives could be explored for a wide range of biological activities, driven by the unique electronic and steric environment of the substituted benzene (B151609) ring. The collaboration between organic chemists, materials scientists, and medicinal chemists will be crucial in unlocking the full potential of this versatile molecule.

Q & A

Basic Synthesis and Characterization

Q: What are the standard methods for synthesizing 5-chloro-4-fluoro-2-nitrobenzoic acid, and how can its purity be verified? A:

- Synthesis Methods : The compound is typically synthesized via nitration and halogenation of benzoic acid derivatives. Key reagents include thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] with catalysts like N-methyl acetamide or N,N-dimethylformamide (DMF). For example, refluxing with SOCl₂ in benzene yields the corresponding acyl chloride, which is hydrolyzed to the acid .

- Purification : Use recrystallization in solvents like dichloromethane or ethanol.

- Characterization : Confirm structure via H/C NMR (e.g., nitro group resonance at δ 8.5–9.0 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced: Optimizing Reaction Conditions

Q: How do solvent choice, temperature, and catalyst affect the yield and selectivity of this compound synthesis? A:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability, while non-polar solvents (e.g., benzene) reduce side reactions.

- Temperature : Higher temperatures (50°C) accelerate reactions but may increase decomposition; lower temperatures (0–20°C) improve selectivity for the desired isomer .

- Catalysts : DMF acts as a Lewis acid catalyst, stabilizing intermediates during chlorination.

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50 | DMF | 78 | 92 |

| (COCl)₂ + NMA | Benzene | Reflux | NMA | 65 | 88 |

Contradictions in Reported Data

Q: How can discrepancies in reported melting points and spectral data for this compound be resolved? A:

- Analytical Validation : Cross-check data using multiple techniques (e.g., DSC for melting points, high-resolution MS for molecular weight).

- Sample Purity : Impurities like unreacted starting materials (e.g., 2-chloro-4-fluoro-benzoic acid) can alter observed properties. Reproduce synthesis under inert atmospheres to avoid oxidation byproducts .

- Literature Comparison : Compare with structurally similar compounds (e.g., 5-nitro-2-chlorobenzoic acid, m.p. 166–168°C) to identify outliers .

Functionalization Strategies

Q: What methodologies enable selective functionalization of this compound for medicinal chemistry applications? A:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation with activated esters) .

- Halogen Exchange : Replace chlorine via Ullmann coupling with aryl boronic acids.

- Microwave-Assisted Reactions : Achieve regioselective amination (e.g., with aliphatic amines) in 10–15 minutes at 100°C without solvents .

Safety and Handling

Q: What are the critical safety precautions for handling this compound in laboratory settings? A:

- Hazards : Corrosive (acidic), potential mutagenicity (nitro groups). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C, away from bases and reducing agents.

- Waste Disposal : Neutralize with bicarbonate before disposal. Follow EPA guidelines for nitroaromatic waste .

Analytical Challenges

Q: How can researchers address low solubility issues during HPLC analysis of this compound? A:

- Mobile Phase : Use acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve solubility and peak shape.

- Column Choice : C18 columns with 3.5 µm particle size enhance resolution.

- Sample Prep : Derivatize with methyl chloroformate to increase hydrophobicity .

Industrial vs. Research Applications

Q: What non-commercial research applications exist for this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.